molecular formula C13H9N3O5 B085487 Benzamide, 3-nitro-N-(3-nitrophenyl)- CAS No. 101-24-6

Benzamide, 3-nitro-N-(3-nitrophenyl)-

Cat. No. B085487
CAS RN: 101-24-6
M. Wt: 287.23 g/mol
InChI Key: IGYJMXLXTJJVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 3-nitro-N-(3-nitrophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a nitrobenzamide derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects and has been extensively studied for its mechanism of action.

Mechanism Of Action

Benzamide, 3-nitro-N-(3-nitrophenyl)- inhibits PARP enzymes by binding to the catalytic domain of the enzyme. The inhibition leads to the accumulation of DNA damage and cell death. The compound has been found to be a selective inhibitor of PARP-1 and PARP-2 enzymes, which are the most abundant isoforms of PARP enzymes in cells.

Biochemical And Physiological Effects

Benzamide, 3-nitro-N-(3-nitrophenyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP enzymes. The compound has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. In addition, Benzamide, 3-nitro-N-(3-nitrophenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.

Advantages And Limitations For Lab Experiments

Benzamide, 3-nitro-N-(3-nitrophenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in various diseases. The compound also has fluorescent properties, which makes it a useful probe for the detection of PARP activity in cells and tissues. However, Benzamide, 3-nitro-N-(3-nitrophenyl)- has some limitations for lab experiments. It is a toxic compound and should be handled with care. The compound also has low solubility in water, which can limit its use in some experiments.

Future Directions

Benzamide, 3-nitro-N-(3-nitrophenyl)- has several future directions for research. One of the areas of research is the development of more potent and selective PARP inhibitors for the treatment of cancer and other diseases. Another area of research is the development of Benzamide, 3-nitro-N-(3-nitrophenyl)- derivatives with improved solubility and pharmacokinetic properties. The compound can also be used as a tool for studying the role of PARP enzymes in various diseases and for the development of PARP inhibitors with different mechanisms of action.

Scientific Research Applications

Benzamide, 3-nitro-N-(3-nitrophenyl)- has been extensively used in scientific research for its unique properties. It has been found to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and cell death pathways, and their inhibition has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Benzamide, 3-nitro-N-(3-nitrophenyl)- has also been used as a fluorescent probe for the detection of PARP activity in cells and tissues.

properties

CAS RN

101-24-6

Product Name

Benzamide, 3-nitro-N-(3-nitrophenyl)-

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

3-nitro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17)

InChI Key

IGYJMXLXTJJVRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Other CAS RN

101-24-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 13.81 g. (0.1 mole) of m-nitroaniline in 100 ml. of dry ethyl acetate is added 11.13 g. (0.11 mole) of triethylamine. To the solution is added a solution of 18.56 g. (0.1 mole) of m-nitrobenzoylchloride in 100 ml of ethyl acetate. The mixture is refluxed for 6.5 hours. The reaction mixture is allowed to stand at room temperature overnight. The precipitate is removed by filtration. The filtrate is evaporated to dryness in vacuo. The residue is recrystallized from absolute ethanol. There is obtained 5.79 g. of yellow needles that melt at 188°-189°.
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0.1 mol
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0.11 mol
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0.1 mol
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100 mL
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